REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][C:4]=1[O:16]C)#[N:2].[C-]#N.[Na+].CC(O)=O>CS(C)=O.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][C:4]=1[OH:16])#[N:2] |f:1.2|
|
Name
|
ethyl 3-(4-cyano-3-methoxyphenyl)propionate
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)CCC(=O)OCC)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 (± 20) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140-180° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (1×150 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anh. Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated (75° C.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)CCC(=O)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |